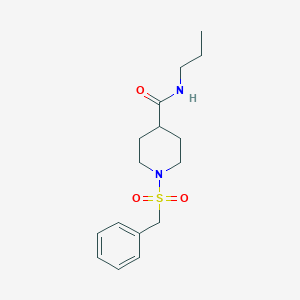
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide, also known as CP-96345, is a chemical compound that has garnered significant interest in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been studied extensively for its effects on the central nervous system.
Wirkmechanismus
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide acts as an NMDA receptor antagonist, which means that it inhibits the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By inhibiting the activity of the NMDA receptor, N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide can help to prevent the overexcitation of neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on the central nervous system. However, one of the limitations of using N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide is that it can be difficult to administer in vivo due to its poor solubility in water.
Zukünftige Richtungen
There are a number of future directions for the study of N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide. One area of research is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Another area of research is the study of the long-term effects of N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide on the central nervous system, as well as its potential use in the treatment of other disorders, such as depression and anxiety.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(2,4-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-6-5-9(12(14)7-10)8-18(16,17)15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHBNLBZLLHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732931.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732950.png)
![N-[(allylamino)carbonothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4732962.png)
![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4732969.png)
![3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4732972.png)


![5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732986.png)
![2-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4733003.png)

![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4733025.png)